(6-Chloro-2,3-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and methoxy groups. It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,3-dimethoxyphenyl)boronic acid typically involves the reaction of 6-chloro-2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 6-chloro-2,3-dimethoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as:
Continuous flow synthesis: This method allows for better control over reaction conditions and improved yields.
Catalytic processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,3-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted phenyl derivatives: From substitution reactions.
Scientific Research Applications
(6-Chloro-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (6-Chloro-2,3-dimethoxyphenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the inhibition of enzymes or the stabilization of molecular complexes. This interaction is crucial in its application as an enzyme inhibitor and in drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenylboronic acid
- 4-Chloro-2,3-dimethoxyphenylboronic acid
- 6-Chloro-3-methoxyphenylboronic acid
Uniqueness
(6-Chloro-2,3-dimethoxyphenyl)boronic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly effective in certain chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
(6-chloro-2,3-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQCTAAMMSYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.